molecular formula C11H10N2O2 B15364510 1-(2-Methoxy-6-quinoxalinyl)ethanone

1-(2-Methoxy-6-quinoxalinyl)ethanone

Cat. No.: B15364510
M. Wt: 202.21 g/mol
InChI Key: HZCRYRFVLIQLOY-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-quinoxalinyl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds characterized by a fused benzene and pyrazine ring This particular compound has a methoxy group at the 2-position and an ethanone group at the 6-position of the quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-6-quinoxalinyl)ethanone can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of 2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and methylation steps.

  • Iron-Catalyzed Synthesis: Another approach is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

1-(2-Methoxy-6-quinoxalinyl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1-(2-methoxy-6-quinolinyl)ethanone.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinoxaline-2,3-dione derivatives.

  • Reduction Products: 1-(2-methoxy-6-quinolinyl)ethanone.

  • Substitution Products: Halogenated quinoxalines and their derivatives.

Scientific Research Applications

1-(2-Methoxy-6-quinoxalinyl)ethanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and processes.

  • Biology: Quinoxaline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of tuberculosis and other infectious diseases.

  • Industry: It is used in the development of new materials and chemicals with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2-Methoxy-6-quinoxalinyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(2-Methoxy-6-quinoxalinyl)ethanone is compared with other similar compounds, such as:

  • Quinoxaline: The parent compound without any substituents.

  • 2-Methoxyquinoline: A structurally related compound with a different ring system.

  • Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(2-methoxyquinoxalin-6-yl)ethanone

InChI

InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)12-6-11(13-9)15-2/h3-6H,1-2H3

InChI Key

HZCRYRFVLIQLOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NC=C(N=C2C=C1)OC

Origin of Product

United States

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